molecular formula C12H25N B14025375 (Z)-Dodec-3-EN-1-amine

(Z)-Dodec-3-EN-1-amine

Cat. No.: B14025375
M. Wt: 183.33 g/mol
InChI Key: MCNQJMKVZJRLOO-KTKRTIGZSA-N
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Description

(Z)-Dodec-3-EN-1-amine is a 12-carbon primary amine characterized by a double bond at the C3 position in the Z (cis) configuration. It plays a critical role in natural product biosynthesis, particularly in the formation of tambjamines—a class of bioactive alkaloids with antimicrobial and anticancer properties .

Biosynthesis: The compound is synthesized enzymatically from dodecenoic acid through a three-step pathway:

Activation: Dodecenoic acid is activated by acyl-CoA synthetase (TamA) to form its CoA ester .

Oxidation: TamT, a dehydrogenase, introduces a π-bond at the C3 position of the fatty acyl chain .

Transamination: The CoA-ester undergoes reduction and transamination via TamH, yielding this compound .
This amine subsequently condenses with 4-methoxy-2,2-bipyrrole-5-carbaldehyde (MBC) to form tambjamine YP1, a key intermediate in tambjamine biosynthesis .

Properties

Molecular Formula

C12H25N

Molecular Weight

183.33 g/mol

IUPAC Name

(Z)-dodec-3-en-1-amine

InChI

InChI=1S/C12H25N/c1-2-3-4-5-6-7-8-9-10-11-12-13/h9-10H,2-8,11-13H2,1H3/b10-9-

InChI Key

MCNQJMKVZJRLOO-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCN

Canonical SMILES

CCCCCCCCC=CCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Dodec-3-EN-1-amine typically involves the following steps:

    Starting Material: The process begins with the selection of a suitable starting material, often a dodecene derivative.

    Hydroamination: The key step involves the hydroamination of the dodecene derivative. This reaction introduces the amine group to the carbon chain.

    Catalysts and Conditions: Catalysts such as transition metals (e.g., palladium or platinum) are commonly used to facilitate the hydroamination reaction. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroamination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-Dodec-3-EN-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The double bond in the carbon chain can be reduced to form saturated amines.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro compounds or oxides.

    Reduction: Formation of saturated amines.

    Substitution: Formation of alkylated or acylated amines.

Scientific Research Applications

(Z)-Dodec-3-EN-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-Dodec-3-EN-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The double bond in the carbon chain may also participate in reactions that modulate biological pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons

Below is a comparative analysis of (Z)-Dodec-3-EN-1-amine with structurally related amines:

Compound Name Structure Molecular Formula Synthesis Method Key Applications References
This compound 12-carbon chain, cis double bond at C3, primary amine C₁₂H₂₃N Enzymatic (TamA, TamT, TamH) Tambjamine biosynthesis, antimicrobials
Dec-9-en-1-amine 10-carbon chain, double bond at C9, primary amine C₁₀H₁₉N Chemical synthesis (TLC-monitored) Surfactants, polymer intermediates
(Z)-N,N-Dimethyloctadec-9-en-1-amine oxide 18-carbon chain, cis double bond at C9, dimethylamine oxide group C₂₀H₄₁NO Oxidation of tertiary amine Surfactants, lipid bilayer studies
Dodecanoic acid-dodecan-1-amine (1:1) Saturated 12-carbon acid + 12-carbon amine (ionic complex) C₁₂H₂₄O₂·C₁₂H₂₇N Solvent-mediated co-crystallization Materials science, crystal engineering

Key Research Findings

Physicochemical Properties
  • Chain Length and Solubility :
    • Shorter-chain amines (e.g., Dec-9-en-1-amine) exhibit higher water solubility compared to this compound due to reduced hydrophobicity .
    • The 18-carbon (Z)-N,N-Dimethyloctadec-9-en-1-amine oxide forms stable micelles in aqueous solutions, a property leveraged in surfactant applications .
Functional Group Impact
  • The primary amine group in this compound enables condensation reactions (e.g., with MBC), a feature absent in tertiary amines like (Z)-N,N-Dimethyloctadec-9-en-1-amine oxide .
  • The dodecanoic acid-dodecan-1-amine complex demonstrates ionic interactions between the carboxylic acid and amine groups, forming stable crystalline structures .

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